![molecular formula C6H9ClO4S B2986903 Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate CAS No. 1932811-28-3](/img/structure/B2986903.png)
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate
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Overview
Description
“Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate” is a chemical compound with the molecular formula C6H9ClO4S . It has a molecular weight of 212.65 . The IUPAC name for this compound is methyl (1s,3s)-3-(chlorosulfonyl)cyclobutane-1-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate” is 1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3/t4-,5+ . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Scientific Research Applications
Ester and Formyl Groups in Electrocyclic Reactions
Niwayama and Houk (1992) studied the competition between ester and formyl groups in controlling torquoselectivity during cyclobutene electrocyclic reactions. Their research on Methyl 3-formylcyclobutene-3-carboxylate provided insights into the thermolysis process, confirming theoretical predictions about electrocyclization outcomes (Niwayama & Houk, 1992).
Photocycloaddition Reactions
Sakamoto et al. (2012) explored the photocycloaddition reactions of methyl 2- and 3-chromonecarboxylate with various alkenes, leading to cyclobutane type adducts. This study showcased the reactivity of these compounds under irradiation and provided structural insights through X-ray analysis (Sakamoto et al., 2012).
Synthesis of Bicyclooctenones
Kawashima et al. (2005) demonstrated a novel synthesis method for bicyclo[3.3.0]oct-1-en-3-ones starting from cyclobutanones. Their work highlighted the utility of [chloro(p-tolylsulfinyl)methylidene]cyclobutanes in organic synthesis, offering a versatile procedure for the synthesis of structurally complex molecules (Kawashima et al., 2005).
Anionic Polymerization of Cyclobutene Monomers
Kitayama et al. (2004) studied the anionic polymerization of a cyclobutene monomer, highlighting its potential in creating polymers with unique thermal reactions. This research opens avenues for developing new polymeric materials with specific properties and applications (Kitayama et al., 2004).
Radicalic Cyclization and Ring Stability
Ogura et al. (1992) investigated the stability of radicals in the context of intramolecular cyclization, using compounds that showcase the stability imparted by methylthio and p-tolylsulfonyl groups. Their findings contribute to the understanding of radical stability in organic synthesis (Ogura et al., 1992).
Safety And Hazards
“Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate” is classified as a dangerous substance. It has hazard statements H302, H314, H315, H319, and H335 . This means it is harmful if swallowed, causes severe skin burns and eye damage, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Therefore, it should be handled with care.
properties
IUPAC Name |
methyl 3-chlorosulfonylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO4S/c1-11-6(8)4-2-5(3-4)12(7,9)10/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZPZRVIYDYSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate | |
CAS RN |
1909294-41-2, 1932811-28-3 |
Source
|
Record name | methyl (1R,3R)-3-(chlorosulfonyl)cyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl rac-(1s,3s)-3-(chlorosulfonyl)cyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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